2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Description
2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.384. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : The compound has been involved in studies focused on the synthesis of pyrazolo[1,5-c][1,3]benzoxazines containing different fragments. For instance, Horishny et al. (2020) synthesized 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones, aiming to evaluate their antitumor and anti-inflammatory activities (Horishny et al., 2020).
Biological Studies : The derivatives of pyrazolo[1,5-c][1,3]benzoxazine have shown varied biological activities. Mandzyuk et al. (2020) reported on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, studying their antimicrobial, anti-inflammatory, and antioxidant activities. These compounds identified significant antimicrobial activity against S. aureus ATCC 43300, alongside compounds with anti-inflammatory effect superior to diclofenac and high antioxidant activity (Mandzyuk et al., 2020).
properties
IUPAC Name |
2-(5-methylfuran-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-13-6-11-20(27-13)17-12-18-16-4-2-3-5-19(16)28-21(23(18)22-17)14-7-9-15(10-8-14)24(25)26/h2-11,18,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDNVYIZLTYGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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